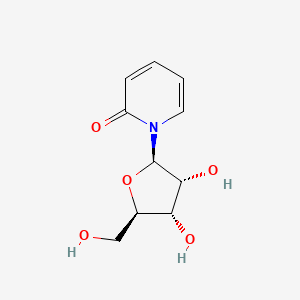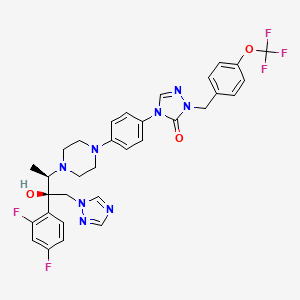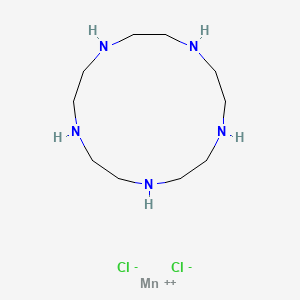![molecular formula C27H23N5O3S B1225056 1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,3-bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea is a member of morpholines.
Aplicaciones Científicas De Investigación
Antibacterial and Anti-MRSA Activity
- A study on quinoline thiourea compounds, closely related to the chemical of interest, highlighted their potential as antibacterial agents. One compound showed activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), comparable to vancomycin. These compounds are promising as a new class of antibiotics (Dolan et al., 2016).
Synthesis and Structural Studies
- Research on polyfused nitrogen-containing heterocycles, including compounds structurally similar to the chemical of interest, has been conducted. These studies focus on the synthesis and potential application of these compounds in forming clathrate structures with various solvate molecules (Mamedov et al., 2007).
Biological Activity of Thiourea Derivatives
- A study explored the synthesis of novel thiourea derivatives from quinoxalin-2-yl moiety and evaluated their in vitro antibacterial and antifungal activities. This research is significant in understanding the broader spectrum of biological activities of thiourea derivatives, which include the chemical (El-Gaby et al., 2003).
Antiparasitic Applications
- Thiourea derivatives have been studied for their anti-intestinal nematode activities. A specific compound showed high deparasitization in rats, suggesting the potential of such compounds, including the chemical , for antiparasitic treatments (Duan et al., 2010).
Electronic Applications
- Research on quinoxaline-containing compounds for electronic applications, such as in organic light-emitting diodes (OLEDs), has been conducted. This suggests potential electronic applications for the chemical , given its quinoxaline component (Yin et al., 2016).
Propiedades
Fórmula molecular |
C27H23N5O3S |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
1-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C27H23N5O3S/c36-27(28-18-5-8-20(9-6-18)32-11-15-33-16-12-32)29-19-7-10-21-22(17-19)31-26(24-4-2-14-35-24)25(30-21)23-3-1-13-34-23/h1-10,13-14,17H,11-12,15-16H2,(H2,28,29,36) |
Clave InChI |
KBQUGQKOZBTLIO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2S)-2-[Methyl[(3,4-dichlorophenyl)acetyl]amino]-3-methylbutyl]pyrrolidine](/img/structure/B1224979.png)

![2-[[1,6,9,14-Tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1224982.png)



![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)
![4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1224991.png)
![5-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B1224993.png)
![2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1224995.png)
![{5-[3-(2,4-Dichloro-benzyloxy)-benzylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid](/img/structure/B1224996.png)